Methyl 5-oxoazepane-4-carboxylate
Description
Methyl 5-oxoazepane-4-carboxylate is a seven-membered azepane ring derivative featuring a ketone group at the 5-position and a methyl ester at the 4-position. The ethyl variant has a molecular formula of C₉H₁₆ClNO₃ and a molecular weight of 221.68 g/mol, with a purity of 95% . The methyl ester analog is expected to exhibit a lower molecular weight (approximately 171.19 g/mol for C₈H₁₃NO₃) due to the shorter alkyl chain.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 5-oxoazepane-4-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-12-8(11)6-2-4-9-5-3-7(6)10/h6,9H,2-5H2,1H3 |
InChI Key |
RZPJGIJVTHXSDP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCNCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via β-Lactam Ring Expansion (Ornithine-Derived β-Lactams)
One of the most authoritative and stereoselective methods to prepare this compound involves the ring expansion of β-lactams derived from ornithine derivatives. This method was extensively studied and reported in the Journal of Organic Chemistry (2011) by Núñez-Villanueva et al..
- Starting Material: Ornithine-derived 2-azetidinones (β-lactams).
- Key Reaction: Palladium on carbon (Pd–C) catalyzed hydrogenolysis promotes intramolecular ring expansion from a four-membered β-lactam to a seven-membered 2-oxoazepane ring.
- Mechanism: The nucleophilic NH2 group on the ornithine side chain attacks the β-lactam carbonyl, initiating a 7-exo-trig ring closure that opens the β-lactam and forms the azepane ring.
- Outcome: The process yields enantiomerically pure 4-amino-3-methyl-2-oxoazepane-4-carboxylate derivatives.
- Advantages: High stereoselectivity, retention of chiral centers, and applicability to amino acid derivatives.
- Characterization: The structure and stereochemistry were confirmed by X-ray diffraction and NMR spectroscopy.
Esterification and Functional Group Transformations
Following ring expansion, the carboxylic acid functionality at position 4 can be esterified to form methyl esters, including this compound.
- Typical Esterification: Reaction with methanol under acidic conditions (e.g., sulfuric acid or HCl catalysis) to yield the methyl ester.
- Alternative Methods: Use of diazomethane for methylation to avoid harsh acidic conditions.
Comparative Analysis of Preparation Methods
| Preparation Method | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Yield & Purity | Advantages | Limitations |
|---|---|---|---|---|---|---|
| β-Lactam Ring Expansion (Pd–C catalyzed) | Ornithine-derived β-lactams | Pd–C, H2 | Mild hydrogenolysis, room temp | High stereoselectivity | Enantiomerically pure product, mild conditions | Requires β-lactam precursor |
| Esterification of Carboxylic Acid | 5-oxoazepane-4-carboxylic acid | Methanol, acid catalyst | Reflux with acid catalyst | High | Simple, straightforward | Acid-sensitive groups may limit use |
| β-Ketoester Cyclization & Oxidation | β-Ketoester derivatives | Hydroxylamine sulfate, sodium acetate | Low to moderate temperature (-5 to 90°C) | Moderate to high (85% crude) | Useful for heterocycle formation | Multi-step, indirect route |
Research Findings and Notes
- The Pd–C catalyzed ring expansion method is currently the most reliable and stereoselective approach for preparing this compound and its derivatives.
- The intramolecular 7-exo-trig cyclization is a key step that drives the formation of the seven-membered lactam ring from a smaller β-lactam precursor.
- Esterification to the methyl ester is typically performed post ring-formation to obtain this compound.
- Alternative synthetic methods involving β-ketoester intermediates and hydroxylamine reagents provide routes to related heterocycles but require careful control of reaction conditions.
- The stereochemistry of the product can be rigorously controlled and confirmed by X-ray crystallography and NMR, which is critical for applications in peptide and amino acid chemistry.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxoazepane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized azepane derivatives .
Scientific Research Applications
While comprehensive data tables and well-documented case studies for "Methyl 5-oxoazepane-4-carboxylate" are not available in the search results, the applications of related compounds can give insight into the potential uses of this compound in scientific research.
Note: The search results do not provide information that directly matches the query for "this compound". Therefore, the answer will focus on related compounds and potential applications based on the available information.
Scientific Research Applications
Based on the search results, compounds related to this compound have applications in chemistry, biology, medicine, and industry.
- Chemistry Compounds such as Methyl 2-oxoazepane-4-carboxylate are used as building blocks in organic synthesis for constructing complex molecules and natural products. 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate is also utilized in the synthesis of more complex molecules.
- Biology Methyl 2-oxoazepane-4-carboxylate has been studied for its potential biological activities, including antimicrobial and antiviral properties. 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate serves as a precursor in synthesizing biologically active compounds.
- Medicine Research is ongoing to explore the use of Methyl 2-oxoazepane-4-carboxylate in drug development, particularly for treating various diseases. 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate is involved in developing pharmaceutical intermediates.
- Industry Methyl 2-oxoazepane-4-carboxylate is utilized in producing pharmaceuticals, agrochemicals, and other fine chemicals. 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate is used in the production of specialty chemicals and materials.
Related Compounds and Their Applications
- Methyl 2-oxoazepane-4-carboxylate This compound is a chemical building block in organic synthesis and is studied for its antimicrobial and antiviral properties. Its mechanism of action may involve inhibiting bacterial cell wall synthesis or disrupting microbial membranes.
- 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate This heterocyclic compound is used as a building block in the synthesis of complex molecules and as a precursor in the synthesis of biologically active compounds. It has potential antimicrobial activity and may possess cytotoxic effects against cancer cell lines. It may also act as an enzyme inhibitor.
- Ethyl 1-Boc-5-oxoazepane-4-carboxylate: This compound is a useful research chemical.
- Ethyl 5-oxoazepane-4-carboxylate hydrochloride: This compound is potentially relevant in various research applications .
Potential Applications Based on Structural Features
Based on the structure-activity relationship (SAR) studies of related compounds, the functional groups of this compound may contribute to its biological activity:
- Ester group (carboxylate) The methyl ester group may influence the compound's reactivity and binding affinity to biological targets.
- Oxo group The oxo group can participate in hydrogen bonding and other interactions with biological macromolecules.
- Azepane ring The azepane ring provides a scaffold for positioning the functional groups and can affect the compound's overall shape and properties.
Study on Anticancer Activity
A study investigated the anticancer properties of various oxoazepane derivatives, including compounds structurally similar to 1-tert-butyl 4-ethyl 5-oxoazepane. The findings suggested that modifications to the azepane ring could enhance cytotoxicity against specific cancer cell lines. The study emphasized the importance of substituents on the azepane ring in modulating biological activity.
Enzyme Inhibition Research
Mechanism of Action
The mechanism by which methyl 5-oxoazepane-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical and structural properties of Methyl 5-oxoazepane-4-carboxylate with its analogs:
*Calculated based on structural similarity to ethyl analog.
Key Observations :
- Ester Group : The ethyl ester’s higher lipophilicity may enhance membrane permeability compared to the methyl ester, though this could reduce aqueous solubility .
- Salt Form : The hydrochloride salt of the ethyl analog improves stability and solubility, making it more suitable for pharmaceutical applications .
Stability and Reactivity
- The ethyl analog’s hydrochloride salt enhances stability under ambient conditions, whereas the methyl ester’s lack of a salt form may necessitate specialized storage (e.g., dry, inert atmosphere) .
- The ketone group in both compounds is susceptible to nucleophilic attack, enabling functionalization at the 5-position, though steric hindrance in the azepane ring may slow reactivity compared to smaller rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
